molecular formula C16H12N2O7 B2790018 Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate CAS No. 477501-53-4

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2790018
CAS No.: 477501-53-4
M. Wt: 344.279
InChI Key: JIFCJAPWEOMFAV-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is not mentioned in the search results, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they could have potential applications in many aspects of drug discovery and development .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . This suggests that Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate and related compounds could have promising future directions in the field of drug discovery and development .

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:

Properties

IUPAC Name

ethyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)25-14)17-15(19)11-7-8-12(24-11)18(21)22/h3-8H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFCJAPWEOMFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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